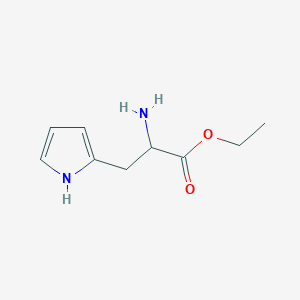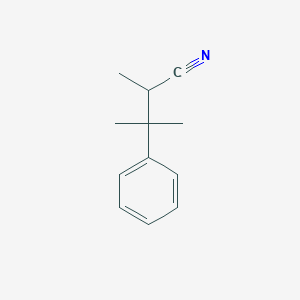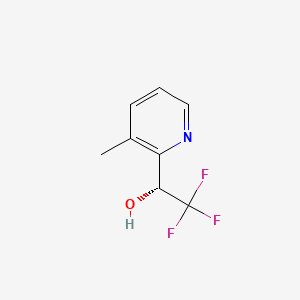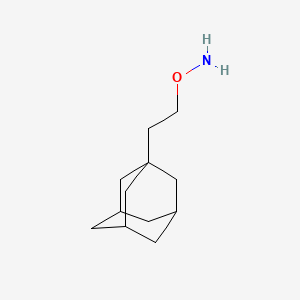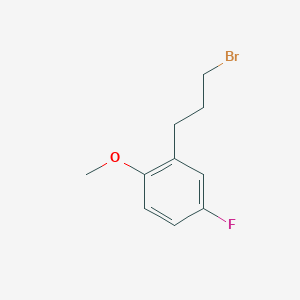
2-(3-Bromopropyl)-4-fluoroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopropyl)-4-fluoroanisole is an organic compound that features a bromopropyl group attached to a fluoroanisole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-4-fluoroanisole typically involves the bromination of 4-fluoroanisole followed by the introduction of a propyl group. One common method is the reaction of 4-fluoroanisole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromopropyl)-4-fluoroanisole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: Products include alcohols and ketones.
Reduction: The major product is the corresponding propyl derivative.
Applications De Recherche Scientifique
2-(3-Bromopropyl)-4-fluoroanisole has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2-(3-Bromopropyl)-4-fluoroanisole involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This mechanism is facilitated by the electron-withdrawing effect of the fluorine atom, which stabilizes the transition state and enhances the reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromopropyl)-4-chloroanisole: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Bromopropyl)-4-methoxyanisole: Similar structure but with a methoxy group instead of fluorine.
Uniqueness
2-(3-Bromopropyl)-4-fluoroanisole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions .
Propriétés
Formule moléculaire |
C10H12BrFO |
|---|---|
Poids moléculaire |
247.10 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-4-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-13-10-5-4-9(12)7-8(10)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
YDNIZDBPMXVNMB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


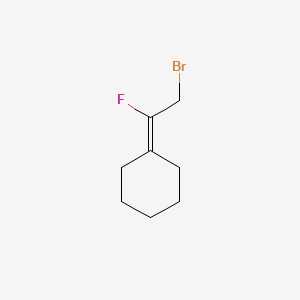
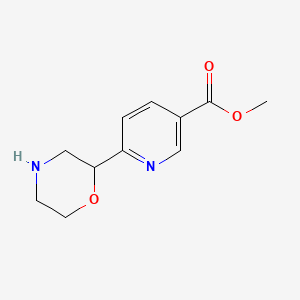

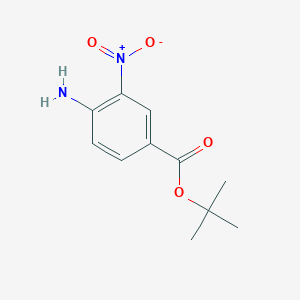

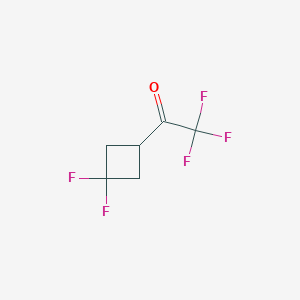
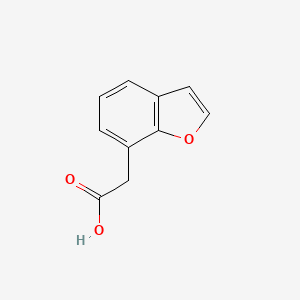
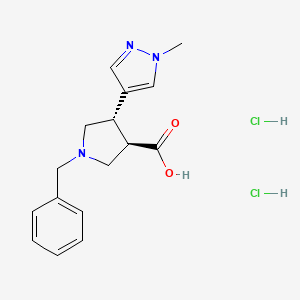
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
